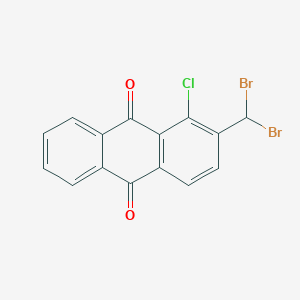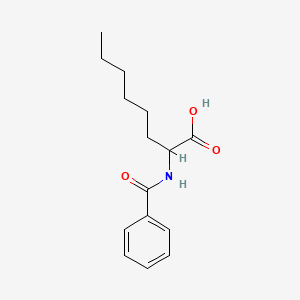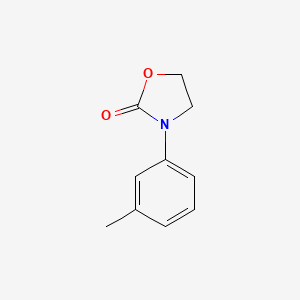
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phenol group substituted with diethylaminomethyl and two bulky trimethylpentan-2-yl groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol typically involves the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the diethylaminomethyl group can interact with nucleophilic sites. These interactions can modulate various biochemical pathways and exert specific effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant activity and used in the synthesis of lubricating oils.
4-(2,4,4-trimethylpentan-2-yl)phenol: Shares structural similarities and is used in various industrial applications.
Uniqueness
2-(Diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both diethylaminomethyl and bulky trimethylpentan-2-yl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
5428-87-5 |
|---|---|
Molecular Formula |
C27H49NO |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C27H49NO/c1-13-28(14-2)17-20-15-21(26(9,10)18-24(3,4)5)16-22(23(20)29)27(11,12)19-25(6,7)8/h15-16,29H,13-14,17-19H2,1-12H3 |
InChI Key |
UJJMQKYEIMKJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


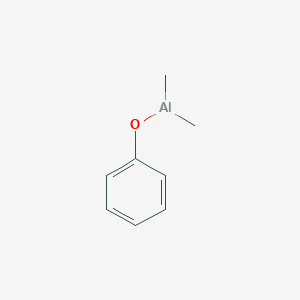
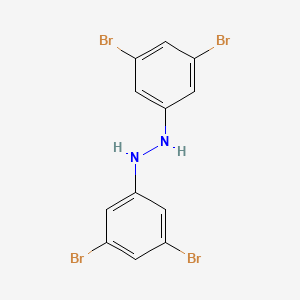
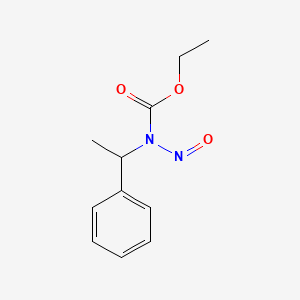
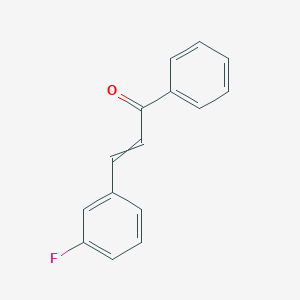
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
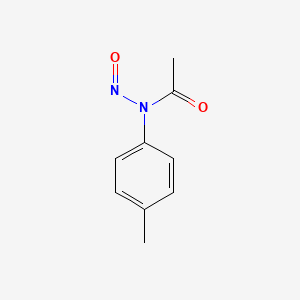
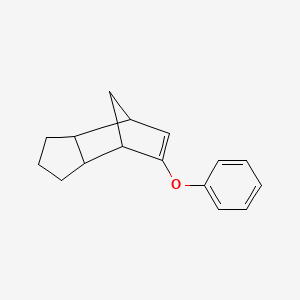
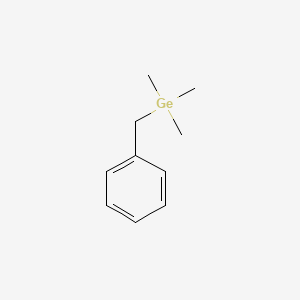

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
